

# Application Notes and Protocols: Tribenzylsilane in Natural Product Total Synthesis

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Compound of Interest		
Compound Name:	Tribenzylsilane	
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#### Introduction

**Tribenzylsilane** ((Bn)<sub>3</sub>SiH) is a versatile organosilane reagent that has found valuable applications in the total synthesis of complex natural products. Its utility stems from its capacity to act as a mild and selective reducing agent, particularly for the reductive cleavage of acetals and ketals, and as a radical initiator. These functionalities allow for strategic bond formations and manipulations of protecting groups under conditions that are often compatible with sensitive functional groups present in intricate molecular architectures. This document provides detailed application notes and protocols for the use of **tribenzylsilane** in the context of natural product synthesis, with a specific focus on its role in the total synthesis of (+)-Ambruticin S.

## Application: Reductive Opening of a Pyran Ring in the Total Synthesis of (+)-Ambruticin S

A key step in the total synthesis of the potent antifungal agent (+)-Ambruticin S, as reported by Liu and Jacobsen, involves the diastereoselective reductive opening of a pyran ring system. This transformation is crucial for establishing the correct stereochemistry of a 1,3-diol motif within the natural product's core structure. **Tribenzylsilane**, in the presence of a Lewis acid, serves as the ideal reagent for this delicate operation.

The reaction involves the treatment of a bicyclic pyran intermediate with **tribenzylsilane** and boron trifluoride etherate (BF<sub>3</sub>·OEt<sub>2</sub>). The Lewis acid activates the acetal linkage within the pyran, facilitating a nucleophilic attack by the hydride from **tribenzylsilane**. This process



results in the cleavage of a C-O bond and the formation of a new C-H bond, yielding the desired diol with high diastereoselectivity. The bulky nature of the tribenzylsilyl group is thought to play a role in directing the hydride delivery, leading to the observed stereochemical outcome.

#### Quantitative Data

The following table summarizes the quantitative data for the reductive opening of the pyran intermediate in the total synthesis of (+)-Ambruticin S.

Entry	Starting Material	Reagents and Conditions	Product	Yield	Diastereom eric Ratio
1	Bicyclic Pyran 15	(Bn)₃SiH, BF₃·OEt₂, CH₂Cl₂, -78 °C to 0 °C	Diol 16	85%	>20:1

Experimental Protocol: Diastereoselective Reductive Opening of Bicyclic Pyran 15

This protocol is adapted from the total synthesis of (+)-Ambruticin S by Liu and Jacobsen.

#### Materials:

- Bicyclic Pyran 15 (1.0 equiv)
- Tribenzylsilane ((Bn)3SiH) (3.0 equiv)
- Boron trifluoride etherate (BF3·OEt2) (3.0 equiv)
- Anhydrous Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

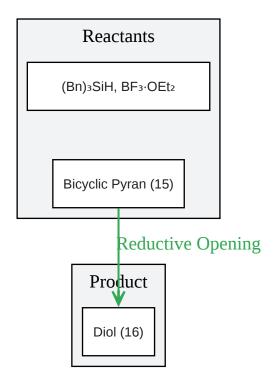


#### Procedure:

- A solution of the bicyclic pyran 15 in anhydrous dichloromethane (0.1 M) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).
- **Tribenzylsilane** (3.0 equiv) is added to the stirred solution.
- Boron trifluoride etherate (3.0 equiv) is added dropwise to the reaction mixture at -78 °C.
- The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over a period of 2 hours.
- The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- The mixture is allowed to warm to room temperature, and the layers are separated.
- The aqueous layer is extracted with dichloromethane (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to afford the desired diol
  16.

Visualization of the Transformation

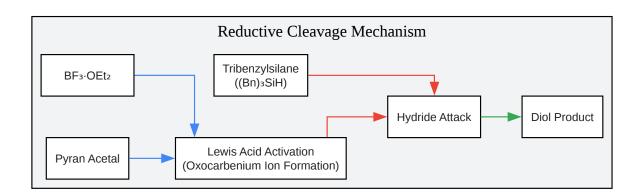




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Caption: Reductive opening of a pyran ring using tribenzylsilane.

Logical Relationship of the Reductive Opening



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Caption: Mechanism of Lewis acid-mediated reductive acetal cleavage.







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